molecular formula C14H14ClNO2 B12431629 Ethyl 3-(4-chlorophenyl)-2-cyanopent-2-enoate

Ethyl 3-(4-chlorophenyl)-2-cyanopent-2-enoate

Cat. No.: B12431629
M. Wt: 263.72 g/mol
InChI Key: PJCFONLQVIKGAD-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorophenyl)-2-cyanopent-2-enoate is an organic compound that belongs to the class of α,β-unsaturated esters This compound is characterized by the presence of a cyano group and a chlorophenyl group attached to a pentenoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-chlorophenyl)-2-cyanopent-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl acetoacetate and 4-chlorobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and improved yields. The reactants are continuously fed into a reactor where the Knoevenagel condensation takes place, and the product is continuously removed and purified.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chlorophenyl)-2-cyanopent-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(4-chlorophenyl)-2-cyanopentanoic acid.

    Reduction: Formation of ethyl 3-(4-chlorophenyl)-2-aminopent-2-enoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-chlorophenyl)-2-cyanopent-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-chlorophenyl)-2-cyanopent-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The chlorophenyl group can enhance the compound’s binding affinity to specific enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 3-(4-chlorophenyl)-2-cyanopent-2-enoate can be compared with other similar compounds such as:

    Ethyl 3-(4-bromophenyl)-2-cyanopent-2-enoate: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

    Ethyl 3-(4-fluorophenyl)-2-cyanopent-2-enoate: The presence of a fluorine atom can influence the compound’s stability and interaction with biological targets.

    Ethyl 3-(4-methylphenyl)-2-cyanopent-2-enoate: The methyl group can alter the compound’s lipophilicity and pharmacokinetic properties.

This compound is unique due to the presence of the chlorophenyl group, which can enhance its reactivity and potential biological activities compared to its analogs.

Properties

Molecular Formula

C14H14ClNO2

Molecular Weight

263.72 g/mol

IUPAC Name

ethyl 3-(4-chlorophenyl)-2-cyanopent-2-enoate

InChI

InChI=1S/C14H14ClNO2/c1-3-12(10-5-7-11(15)8-6-10)13(9-16)14(17)18-4-2/h5-8H,3-4H2,1-2H3

InChI Key

PJCFONLQVIKGAD-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C#N)C(=O)OCC)C1=CC=C(C=C1)Cl

Origin of Product

United States

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